molecular formula C7H8O2S B3186666 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126235-11-8

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B3186666
CAS RN: 126235-11-8
M. Wt: 156.2 g/mol
InChI Key: MXLYDTCSOHXFFA-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine” is a chemical compound that has been used in the synthesis of electrochromic polymers . It is a derivative of 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant groups . The polymer film displays reversible electrochromism switching between blue neutral state and transmissive sky blue oxidized state .


Synthesis Analysis

The compound can be synthesized through electrochemical polymerization in 0.1 M LiClO4/ACN electrolyte . Another method involves reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .


Chemical Reactions Analysis

The compound exhibits promising electrochromic nature and displays a blue neutral state and a transmissive sky blue oxidized state . This change in optical properties can occur when the material is electrochemically oxidized (loss of electrons) or reduced (gain of electrons) .

Safety and Hazards

The safety data sheet for a related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

CAS RN

126235-11-8

Product Name

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Molecular Formula

C7H8O2S

Molecular Weight

156.2 g/mol

IUPAC Name

3-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C7H8O2S/c1-5-2-8-6-3-10-4-7(6)9-5/h3-5H,2H2,1H3

InChI Key

MXLYDTCSOHXFFA-UHFFFAOYSA-N

SMILES

CC1COC2=CSC=C2O1

Canonical SMILES

CC1COC2=CSC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethoxythiophene (5.18 g), (S)-1,2-propanediol (3.0 g) and p-toluenesulfonic acid monohydrate (100 mg) in toluene (50 ml) was heated at 95° C. during which a continuous stream of nitrogen was passed over the solution. After 30 h the reaction mixture was poured into ethyl acetate, washed with NaHCO3 and the organic phase was concentrated. Subsequent filtration over SiO2 using n-hexane as eluant resulted in pure product (3.90 g). GC-MS: 156 (purity>99%); 1H-NMR (CDCl3): δ 6.30 (2×d, 2H), 4.26 (m, 1H), 4.15 (dd, 1H), 3.82 (dd, 1H), 1.35 (d, 3H) ppm; specific rotation [α]=−46° at 25° C. and 436 nm in hexane (c=0.066).
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5.18 g
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3 g
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50 mL
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100 mg
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Synthesis routes and methods II

Procedure details

Racemic 2-methyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine was synthesized by transetherification of 3,4-dimethoxythiophene with racemic 1,2-propanediol as described in COMPARATIVE EXAMPLE 1. It was characterized by GC-MS and H-NMR-spectroscopy, and exhibited no optical rotation.
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